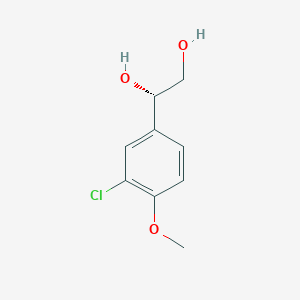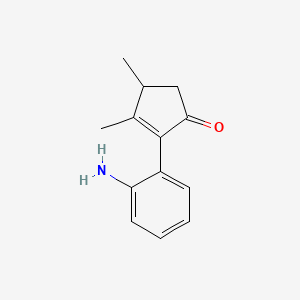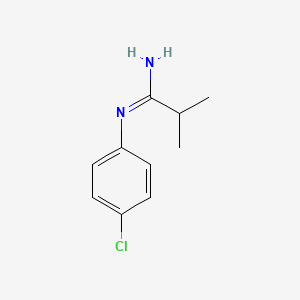
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is an organic compound with a complex structure that includes a chloro and methoxy group attached to a phenyl ring, along with an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Epoxidation: The resulting alcohol is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.
Ring Opening: The epoxide is opened using a nucleophile such as water or an alcohol under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (Pd/C)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Amines, thiols, ethers
Aplicaciones Científicas De Investigación
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(3-chloro-4-methoxyphenyl)ethanol
- (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-dione
- (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
647026-58-2 |
|---|---|
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,11-12H,5H2,1H3/t8-/m1/s1 |
Clave InChI |
UVRQKESAVRHEDM-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CO)O)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)
![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)

![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
